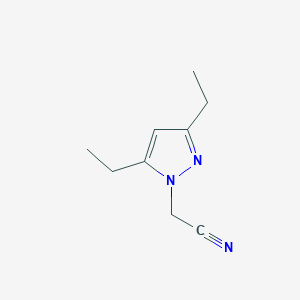

2-(3,5-diethyl-1H-pyrazol-1-yl)acetonitrile

Descripción

Propiedades

IUPAC Name |

2-(3,5-diethylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-3-8-7-9(4-2)12(11-8)6-5-10/h7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUNEGBUKWRGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CC#N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice.

Mode of Action

It is suggested that similar pyrazole derivatives interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities.

Biochemical Pathways

Similar pyrazole derivatives are known to affect various biochemical pathways, leading to their antileishmanial and antimalarial effects.

Análisis Bioquímico

Biochemical Properties

2-(3,5-diethyl-1H-pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including metalloenzymes and proteins involved in oxidative stress responses. The pyrazole ring in this compound can coordinate with metal ions, forming complexes that can act as catalysts in biochemical reactions. These interactions are crucial for the compound’s role in modulating enzyme activity and influencing biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in oxidative stress, thereby affecting the cellular redox state. Additionally, this compound has been shown to impact the expression of genes related to cell proliferation and apoptosis, indicating its potential role in regulating cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the pyrazole ring to metal ions, forming stable complexes that can inhibit or activate enzyme activity. This binding can lead to changes in the enzyme’s conformation and function, thereby influencing biochemical pathways. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. The degradation products can have different biochemical activities, which may influence the overall effects of the compound in long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and promoting cell survival. At higher doses, it can exhibit toxic effects, including inducing apoptosis and causing tissue damage. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites involved in energy production and oxidative stress responses. The pyrazole ring’s ability to coordinate with metal ions plays a crucial role in its metabolic activities, affecting the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution pattern of this compound can influence its biochemical activities and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and cytoplasm. The targeting signals and post-translational modifications of this compound direct it to specific organelles, where it can exert its biochemical effects.

Actividad Biológica

The compound 2-(3,5-diethyl-1H-pyrazol-1-yl)acetonitrile is a member of the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives have been studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbonyl compounds followed by nitrile derivatization. The synthetic pathway can be summarized as follows:

- Formation of Pyrazole Ring : Reaction of 3,5-diethyl-1H-pyrazole with acetic anhydride.

- Nitrile Introduction : Conversion to acetonitrile through nucleophilic substitution.

This synthetic approach allows for the modification of the pyrazole core to enhance biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated potent activity against various bacterial strains. A study reported that certain pyrazole compounds had minimum inhibitory concentrations (MIC) as low as against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Compound 4a | 0.22 | Excellent |

| Compound 5a | 0.25 | Excellent |

Anti-inflammatory Properties

Pyrazoles are known to possess anti-inflammatory effects, often acting as cyclooxygenase (COX) inhibitors. Compounds in this class have shown promising results in reducing inflammation in various models. For instance, a series of pyrazole derivatives demonstrated significant inhibition percentages in edema models compared to standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| This compound | TBD | TBD |

| Diclofenac | 54.65 | Standard |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It can bind to receptors affecting cellular signaling pathways related to inflammation and infection.

Case Studies

Several studies have highlighted the potential of pyrazole derivatives in clinical applications:

- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against Staphylococcus aureus, revealing that modifications in the pyrazole structure significantly enhanced antibacterial potency .

- Anti-inflammatory Studies : Another research focused on evaluating the anti-inflammatory effects of various pyrazoles using animal models showed that compounds exhibited comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 2-(3,5-diethyl-1H-pyrazol-1-yl)acetonitrile, as antibacterial agents. Research indicates that compounds with specific substitutions at the pyrazole ring can exhibit significant activity against various bacterial strains. For instance, a study synthesized a series of pyrazole-based compounds and evaluated their antibacterial properties against E. coli and S. aureus. The results demonstrated that certain derivatives showed promising activity due to their structural characteristics and electronic properties .

Antioxidant Properties

Another important application lies in the antioxidant capabilities of pyrazole derivatives. A study focused on novel heterocyclic compounds containing pyrazole moieties, revealing that these compounds can effectively scavenge free radicals. This property is crucial for developing therapeutics aimed at oxidative stress-related diseases .

Agricultural Applications

Fungicides

this compound serves as an intermediate in the synthesis of fungicides. Specifically, it is utilized in the development of derivatives that demonstrate efficacy against various fungal pathogens affecting crops. A patent describes the use of pyrazole derivatives as intermediates in preparing fungicides aimed at enhancing crop protection .

Materials Science

Coordination Chemistry

In materials science, this compound has been explored for its coordination chemistry with metal ions. Research has shown that this compound can form stable complexes with transition metals, which may lead to applications in catalysis and sensor technology. The crystal structures of such complexes have been characterized, providing insights into their potential uses in various industrial applications .

Case Studies

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties of Selected Pyrazole Derivatives

Key Observations :

- Functional Group Impact : The nitrile group in the target compound offers distinct reactivity (e.g., hydrolysis to amides or carboxylic acids) compared to ketones or chromene-linked nitriles, which are more stable but less versatile in synthetic applications.

- Electronic Structure: Density functional theory (DFT) studies on nitrile-containing heterocycles () reveal that non-planar molecular geometries and localized HOMO-LUMO distributions (often on the pyrazole/chromene core) influence charge transfer and optical properties.

Table 2: Experimental and Theoretical Insights

Métodos De Preparación

N-Alkylation of 3,5-Diethylpyrazole with Haloacetonitriles

The most direct and commonly employed method to prepare 2-(3,5-diethyl-1H-pyrazol-1-yl)acetonitrile involves the N-alkylation of 3,5-diethylpyrazole with a suitable haloacetonitrile, typically bromoacetonitrile or chloroacetonitrile. The reaction proceeds via nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon attached to the halogen, displacing the halide and forming the desired N-substituted acetonitrile.

- Base: Potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen.

- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).

- Temperature: Reflux conditions around 80–100 °C.

- Reaction time: 4–6 hours, monitored by thin-layer chromatography (TLC).

This method is favored for its simplicity and relatively high yields (60–80%).

Detailed Experimental Procedure Example

An illustrative procedure adapted from analogous pyrazole acetonitrile derivatives is as follows:

| Reagent | Amount | Role |

|---|---|---|

| 3,5-Diethyl-1H-pyrazole | 1 equivalent | Nucleophile |

| Bromoacetonitrile | 1 equivalent | Alkylating agent |

| Potassium carbonate | 1 equivalent | Base |

| Acetonitrile (solvent) | 20–30 mL per 0.02 mol | Reaction medium |

- Dissolve 3,5-diethylpyrazole and potassium carbonate in acetonitrile.

- Add bromoacetonitrile dropwise under stirring.

- Heat the reaction mixture to reflux (approximately 85 °C) for 5 hours.

- Monitor the reaction progress by TLC.

- After completion, cool the mixture and pour into ice-cold water.

- Filter the precipitated product and wash with water.

- Purify by column chromatography using hexane:ethyl acetate (8:2) as eluent.

Yield: Typically around 70–75%.

Reaction Optimization and Industrial Considerations

- Continuous flow reactors have been employed in industrial settings to improve reaction efficiency and scalability.

- Automated systems allow precise control of temperature, mixing, and reaction time.

- Purity is enhanced by optimizing solvent choice and work-up procedures.

- Use of anhydrous conditions and inert atmosphere can improve yields by minimizing hydrolysis or side reactions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| N-Alkylation with bromoacetonitrile | 3,5-Diethylpyrazole, K2CO3, bromoacetonitrile | Reflux in acetonitrile, 5 h | 70–75 | Most straightforward, high yield |

| Condensation + Dehydration | 3,5-Diethylpyrazole, aldehyde/ketone with nitrile | Reflux, acidic/basic catalyst | 50–65 | More steps, moderate yield |

| Continuous flow synthesis | Same as N-alkylation | Controlled temp & flow | 75–85 | Industrial scale, better purity |

Analytical Characterization Supporting Preparation

- Infrared Spectroscopy (IR): Characteristic nitrile stretch around 2200–2250 cm⁻¹ confirms acetonitrile group.

- Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows ethyl group signals (triplets and quartets) at ~1.0–1.3 ppm and 2.5–3.0 ppm.

- Pyrazole ring protons appear as singlets or multiplets between 5.5–6.5 ppm.

- Mass Spectrometry (MS): Molecular ion peak consistent with expected molecular weight.

- Elemental Analysis: Confirms carbon, hydrogen, and nitrogen content matching theoretical values.

Summary of Research Findings

- The N-alkylation route is the most reliable and widely reported method for preparing this compound.

- Reaction parameters such as base strength, solvent polarity, and temperature critically affect yield and purity.

- Alternative methods exist but are less efficient or more complex.

- Industrial production benefits from continuous flow techniques enhancing scalability and reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.